REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C([Li])CCC.CCCCCC.B(OC)(OC)[O:26]C.C(O)(=O)C.OO.S(=O)(O)[O-].[Na+]>C1COCC1>[N:8]1([C:5]2[N:4]=[CH:3][C:2]([OH:26])=[CH:7][N:6]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N1CCCCC1
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.99 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.559 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.356 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.517 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
had been purged with argon
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for a further 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After a further 5 minutes of stirring
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at 0° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over Celite™
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAC in hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=NC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 728 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |